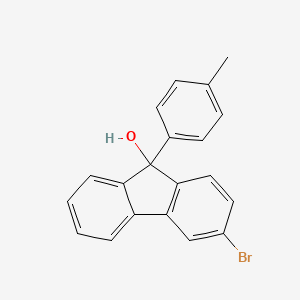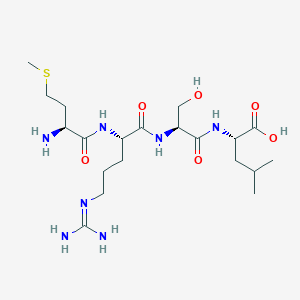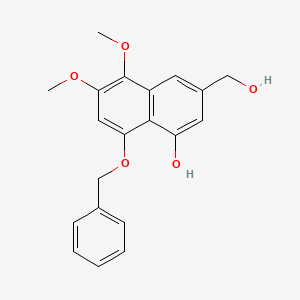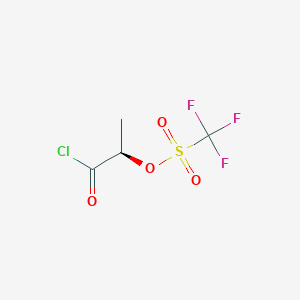![molecular formula C12H26O4 B12525841 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) CAS No. 667452-76-8](/img/structure/B12525841.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) typically involves the reaction of 2-methylpropane-1,3-diol with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylbutane: Similar in structure but with different functional groups.
1,3-Diphenyl-1-butene: Another structurally related compound with distinct chemical properties.
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
Properties
CAS No. |
667452-76-8 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[3-(2-hydroxybutoxy)-2-methylpropoxy]butan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-11(13)8-15-6-10(3)7-16-9-12(14)5-2/h10-14H,4-9H2,1-3H3 |
InChI Key |
ABGVLRSTODFERK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC(C)COCC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)



![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)

![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)

![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)

